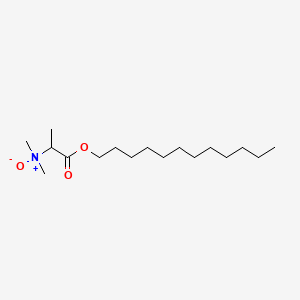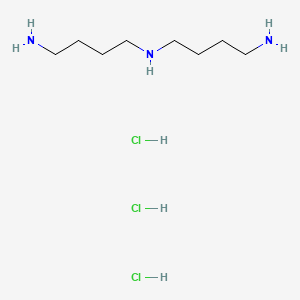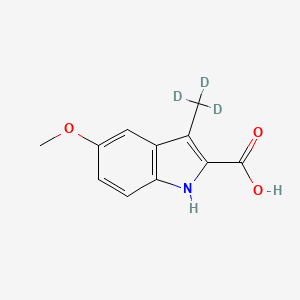
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a methoxy group at the 5th position, a methyl-d3 group at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring. The deuterium-labeled methyl group (methyl-d3) is often used in research to study metabolic pathways and reaction mechanisms due to its isotopic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid typically involves several steps:
Starting Material: The synthesis begins with the preparation of 5-methoxyindole.
Deuteration: The methyl group at the 3rd position is introduced using a deuterated methylating agent, such as deuterated methyl iodide (CD3I).
Carboxylation: The carboxylic acid group is introduced at the 2nd position through a carboxylation reaction, often using carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 5-Hydroxy-3-(methyl-d3)-indole-2-carboxylic Acid.
Reduction: 5-Methoxy-3-(methyl-d3)-indole-2-methanol or 5-Methoxy-3-(methyl-d3)-indole-2-carbaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a probe in reaction mechanism studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the deuterated methyl group.
Medicine: Investigated for its potential pharmacological properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and as a standard in analytical chemistry.
作用機序
The mechanism of action of 5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The deuterium labeling allows for detailed studies of these interactions, providing insights into the molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
5-Methoxyindole-2-carboxylic Acid: Lacks the deuterated methyl group, making it less useful for isotopic studies.
3-Methylindole-2-carboxylic Acid: Lacks the methoxy group, altering its chemical reactivity and biological properties.
5-Hydroxy-3-(methyl-d3)-indole-2-carboxylic Acid:
Uniqueness
5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid is unique due to the combination of the methoxy group, deuterated methyl group, and carboxylic acid group. This combination provides distinct chemical and isotopic properties, making it valuable in various research fields.
特性
IUPAC Name |
5-methoxy-3-(trideuteriomethyl)-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-8-5-7(15-2)3-4-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXMQDRGVOOXSQ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(NC2=C1C=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[benzyl-[2-[2-[2-[benzyl-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenoxy]ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B586709.png)
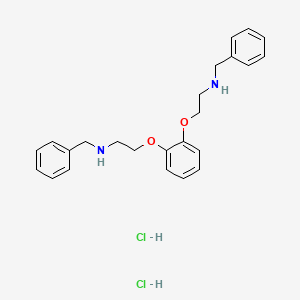
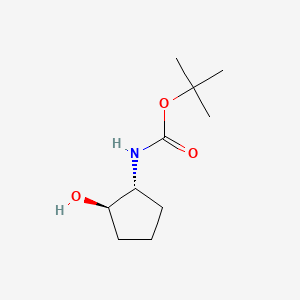
![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)
